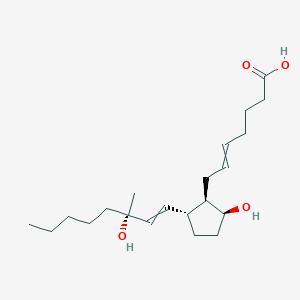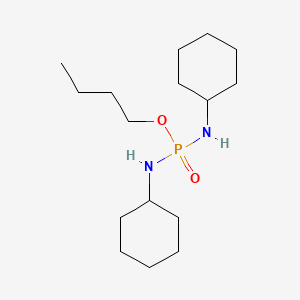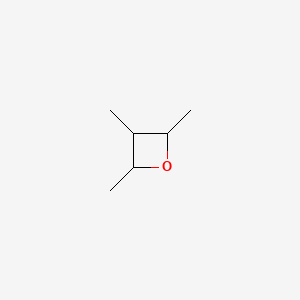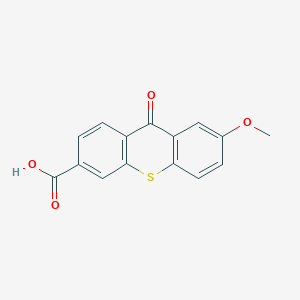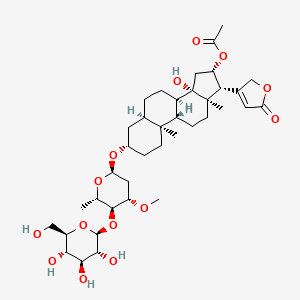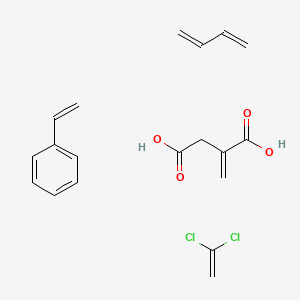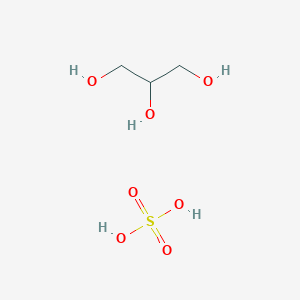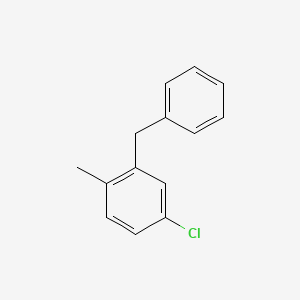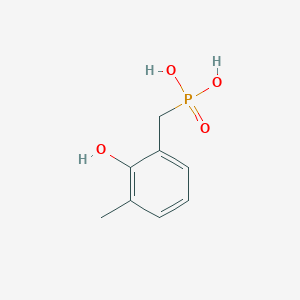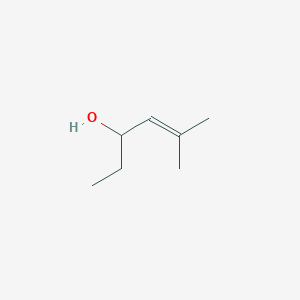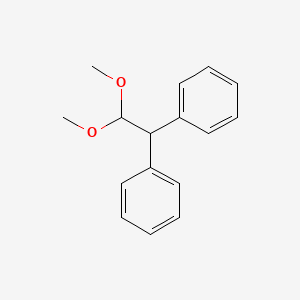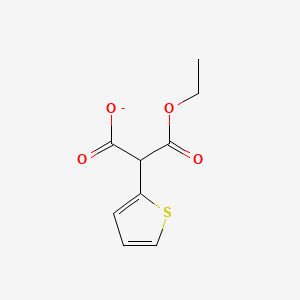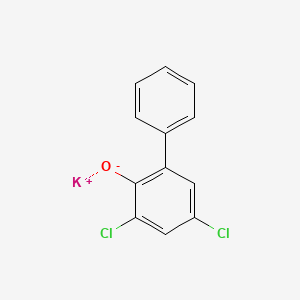
5'-Azido-2',5'-dideoxy-5-fluorouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Azido-2’,5’-dideoxy-5-fluorouridine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is also utilized as a click chemistry reagent due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Métodos De Preparación
The synthesis of 5’-Azido-2’,5’-dideoxy-5-fluorouridine involves multiple steps, starting from the appropriate nucleoside precursor. The azide group is introduced through nucleophilic substitution reactions, typically using sodium azide. The fluorine atom is incorporated via fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST). Industrial production methods may involve optimizing these reactions for higher yields and purity .
Análisis De Reacciones Químicas
5’-Azido-2’,5’-dideoxy-5-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Aplicaciones Científicas De Investigación
5’-Azido-2’,5’-dideoxy-5-fluorouridine has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in studies involving nucleoside analogs to understand DNA synthesis and repair mechanisms.
Medicine: Investigated for its antitumor properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 5’-Azido-2’,5’-dideoxy-5-fluorouridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The azide group allows for its use in click chemistry, facilitating the formation of stable triazole linkages with alkyne-containing molecules. This compound targets DNA synthesis pathways and induces cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
5’-Azido-2’,5’-dideoxy-5-fluorouridine is unique due to its combination of an azide group and a fluorine atom, which allows for both click chemistry applications and antitumor activity. Similar compounds include:
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
2’,5’-Dideoxy-5-fluorouridine: Lacks the azide group but retains antitumor properties.
5-Azido-2’,5’-dideoxyuridine: Contains an azide group but lacks the fluorine atom, used in different click chemistry applications.
Propiedades
Número CAS |
56512-25-5 |
|---|---|
Fórmula molecular |
C9H10FN5O4 |
Peso molecular |
271.21 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O4/c10-4-3-15(9(18)13-8(4)17)7-1-5(16)6(19-7)2-12-14-11/h3,5-7,16H,1-2H2,(H,13,17,18)/t5-,6+,7+/m0/s1 |
Clave InChI |
GAWTWVNSTCYFSD-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CN=[N+]=[N-])O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


